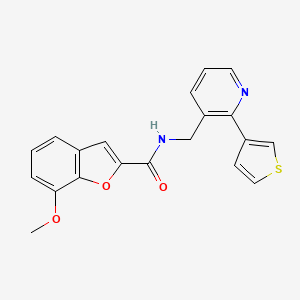

7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

CAS No.: 2034247-81-7

Cat. No.: VC4786411

Molecular Formula: C20H16N2O3S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034247-81-7 |

|---|---|

| Molecular Formula | C20H16N2O3S |

| Molecular Weight | 364.42 |

| IUPAC Name | 7-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C20H16N2O3S/c1-24-16-6-2-4-13-10-17(25-19(13)16)20(23)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h2-10,12H,11H2,1H3,(H,22,23) |

| Standard InChI Key | SHQDCMFLARVCQW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |

Introduction

Structural Characteristics and Isomerism

The compound’s structure integrates three heterocyclic systems: a benzofuran ring, a pyridine moiety, and a thiophene group. The benzofuran core is substituted at the 7-position with a methoxy group () and at the 2-position with a carboxamide functional group (). The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl group, which itself bears a thiophen-3-yl substituent at the pyridine’s 2-position .

Key Structural Features:

-

Benzofuran Core: The fused oxygen-containing heterocycle contributes to aromatic stability and influences electronic properties. Methoxy substitution at C7 enhances electron density via resonance effects .

-

Carboxamide Linkage: The group facilitates hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors .

-

Pyridine-Thiophene Hybrid: The pyridine ring’s nitrogen atom introduces basicity, while the thiophene’s sulfur atom may participate in hydrophobic interactions or coordinate metals .

Isomerism and Stereochemical Considerations:

The compound’s structure permits regiochemical variations. For instance, the thiophene substituent’s position on the pyridine ring (e.g., 2- vs. 4-substitution) generates distinct isomers, as seen in CAS numbers 1795471-24-7 (2-thiophen-3-yl) and 2034448-34-3 (2-thiophen-3-yl vs. 4-thiophen-3-yl). Such differences impact physicochemical properties and bioactivity, underscoring the need for precise synthetic control.

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of 7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide likely involves multi-step organic reactions:

-

Benzofuran Core Formation:

-

Carboxamide Installation:

-

Pyridine-Thiophene Hybrid Assembly:

Reaction Conditions and Optimization:

-

Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

-

Catalysts: Palladium complexes (e.g., Pd(PPh)) for cross-couplings; Lewis acids (e.g., ZnCl) for cyclizations .

-

Temperature: Moderate heating (60–100°C) for condensations; room temperature for Ugi reactions .

Stability and Reactivity:

-

The methoxy group stabilizes the benzofuran core against electrophilic attack but may render the compound susceptible to oxidative demethylation under harsh conditions .

-

The carboxamide linkage is hydrolytically stable at neutral pH but may degrade under acidic or basic conditions .

Pharmacological and Toxicological Considerations

-

Pharmacokinetics: Benzofuran derivatives often exhibit moderate oral bioavailability due to their molecular weight (~300–400 g/mol) and balanced lipophilicity (LogP ~2–3) .

-

Toxicity: Thiophene-containing compounds may pose hepatotoxic risks via metabolic activation to reactive intermediates .

Challenges and Future Directions

Research Gaps:

-

Synthetic Scalability: Current methods lack optimization for large-scale production .

-

Target Identification: The compound’s mechanism of action remains uncharacterized .

Recommendations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume